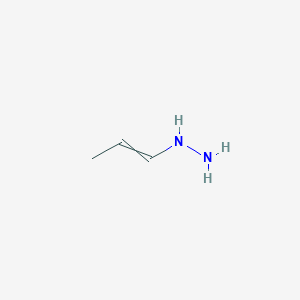

Propenylhydrazine

Description

Propenylhydrazine (C₃H₈N₂; molar mass 72.11 g/mol), also known as allylhydrazine or 2-propenylhydrazine, is a hydrazine derivative characterized by an allyl (-CH₂CHCH₂) group bonded to the hydrazine (-NHNH₂) moiety . Its structure enables reactivity typical of both hydrazines and alkenes, making it valuable in organic synthesis, particularly in cyclization and condensation reactions.

Properties

Molecular Formula |

C3H8N2 |

|---|---|

Molecular Weight |

72.11 g/mol |

IUPAC Name |

prop-1-enylhydrazine |

InChI |

InChI=1S/C3H8N2/c1-2-3-5-4/h2-3,5H,4H2,1H3 |

InChI Key |

CUNGGNCSHRUAAI-UHFFFAOYSA-N |

Canonical SMILES |

CC=CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propenylhydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with propenyl halides under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-50°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality. Catalysts may also be employed to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Propenylhydrazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The propenyl group can be substituted with other functional groups, leading to the formation of diverse compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Various halides and nucleophiles can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of substituted hydrazine derivatives .

Scientific Research Applications

Propenylhydrazine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of propenylhydrazine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that lead to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

The table below compares propenylhydrazine with phenylhydrazine, methylhydrazine, and 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine:

Key Observations :

- This compound has the lowest molar mass among the aryl/alkyl hydrazines listed, favoring applications requiring lightweight intermediates.

- Phenylhydrazine exhibits higher density and aromaticity, enhancing stability in radical scavenging and dye synthesis .

- Methylhydrazine ’s small size and hygroscopicity make it volatile and hazardous, limiting its use outside controlled environments .

Biological Activity

Propenylhydrazine, a compound with the empirical formula , has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of this compound have been studied for their potential as antibacterial agents. For example, a patent highlights its use in developing novel heterocyclic compounds that function as beta-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant strains .

Anticancer Activity

Studies have also demonstrated the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of cancer cells through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. A notable study reported that this compound derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Nucleophilic Activity : this compound acts as a nucleophile, participating in reactions that lead to the formation of biologically active compounds.

- Oxidative Stress : It may induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.

- Target Interaction : this compound interacts with specific molecular targets, influencing pathways related to cell survival and proliferation .

Case Studies

- Antimutagenic Activity : A study evaluated the antimutagenic properties of this compound using an onion root assay. The results indicated a significant reduction in chromosomal aberrations when treated with this compound extracts compared to controls .

- Antioxidant Activity : this compound was assessed for its antioxidant capabilities. In experiments measuring DPPH radical scavenging activity, this compound showed promising results, indicating its potential to mitigate oxidative damage in biological systems .

Table 1: Biological Activities of this compound Derivatives

| Mechanism | Description |

|---|---|

| Nucleophilic Activity | Participates in reactions forming active compounds |

| Oxidative Stress | Induces cellular damage leading to cell death |

| Target Interaction | Influences survival and proliferation pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.